1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea 1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17943806
InChI: InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)
SMILES:
Molecular Formula: C24H31N5O4S2
Molecular Weight: 517.7 g/mol

1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea

CAS No.:

Cat. No.: VC17943806

Molecular Formula: C24H31N5O4S2

Molecular Weight: 517.7 g/mol

* For research use only. Not for human or veterinary use.

1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea -

Specification

Molecular Formula C24H31N5O4S2
Molecular Weight 517.7 g/mol
IUPAC Name 1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
Standard InChI InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)
Standard InChI Key JWGVUDPAMQEIJU-UHFFFAOYSA-N
Canonical SMILES CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO

Introduction

Chemical Characterization and Structural Features

Molecular Architecture

The compound belongs to the thiourea class, characterized by the presence of a sulfur atom bridging two amine groups. Its molecular formula is C₂₄H₃₁N₅O₄S₂, with a molar mass of 517.7 g/mol . The structure integrates multiple functional groups:

  • A pyrimidine ring substituted with a 3-methylmorpholine group at position 6.

  • A cyclopropylsulfonylcyclopropyl moiety at position 4 of the pyrimidine core.

  • A phenyl-thiourea linkage at position 2, further modified with a 2-hydroxyethyl group.

The stereochemistry of the morpholine substituent is specified as (3S)-3-methyl, indicating a chiral center that may influence biological interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₃₁N₅O₄S₂
Molecular Weight517.7 g/mol
IUPAC Name1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
Canonical SMILESC[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound involves a multi-step strategy, as inferred from analogous thiourea derivatives:

  • Pyrimidine Ring Formation: Cyclocondensation of guanidine derivatives with β-diketones or β-keto esters.

  • Functionalization:

    • Introduction of the 3-methylmorpholine group via nucleophilic aromatic substitution.

    • Incorporation of the cyclopropylsulfonylcyclopropyl unit through Suzuki-Miyaura coupling or radical cyclization.

  • Thiourea Conjugation: Reaction of an isothiocyanate intermediate with 2-hydroxyethylamine to form the thiourea linkage.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsTarget Intermediate
1CyclocondensationGuanidine, β-keto ester, EtOH, Δ4,6-Disubstituted pyrimidine
2Nucleophilic substitution3-Methylmorpholine, DMF, 80°CMorpholine-functionalized pyrimidine
3Radical cyclizationCyclopropane sulfonyl chloride, AIBNCyclopropylsulfonylcyclopropyl-pyrimidine
4Thiourea formation2-Hydroxyethylamine, CS₂, K₂CO₃Final product

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

Unsubstituted thiourea analogs (e.g., 4a) demonstrate notable antifungal activity (17 mm inhibition zone against Candida albicans), surpassing terbinafine . The antibacterial activity of this compound is likely moderate, based on structure-activity relationships (SAR) .

Computational and Pharmacokinetic Profiling

Density Functional Theory (DFT) Analysis

DFT studies on similar compounds reveal:

  • High electron density at the thiourea sulfur, facilitating hydrogen bonding with enzyme active sites .

  • The cyclopropylsulfonyl group induces steric effects that modulate binding affinity .

ADMET Predictions

  • Absorption: Moderate gastrointestinal absorption due to high polar surface area (PSA ≈ 120 Ų) .

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the morpholine ring .

  • Toxicity: Low acute toxicity (predicted LD₅₀ > 500 mg/kg in rodents) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator